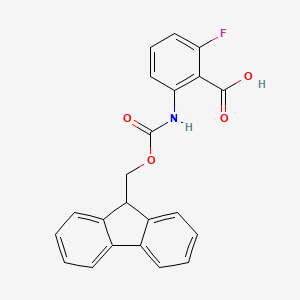

Fmoc-2-amino-6-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBURYAYFVBBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-amino-6-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-amino-6-fluorobenzoic acid is a specialized, non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine facilitates its use in standard solid-phase peptide synthesis (SPPS), while the fluorinated anthranilic acid core offers unique structural and chemical properties. The fluorine atom enhances metabolic stability and can modulate the conformational properties and biological activity of the resulting peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, serving as a technical resource for its utilization in research and drug discovery.

Core Chemical Properties

The unique characteristics of this compound stem from its two primary components: the 2-amino-6-fluorobenzoic acid scaffold and the base-labile Fmoc protecting group. The properties of both the final compound and its immediate precursor are summarized below for comparative analysis.

Quantitative Data Summary

| Property | This compound | 2-Amino-6-fluorobenzoic acid (Precursor) |

| CAS Number | 1185296-64-3[1] | 434-76-4[2] |

| Molecular Formula | C₂₂H₁₆FNO₄[1] | C₇H₆FNO₂[2] |

| Molecular Weight | 377.37 g/mol [1] | 155.13 g/mol [2] |

| Appearance | - | Light yellow solid[2] |

| Melting Point | Not available | 167-169 °C[2] |

| Boiling Point | 526.7 ± 45.0 °C (Predicted)[1] | 223.67 °C[3] |

| Solubility | Generally soluble in organic solvents like DMF, NMP, and DMSO. Sparingly soluble in water.[4] | Soluble in methanol.[2] |

| pKa | 2.71 ± 0.36 (Predicted)[1] | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved by the N-protection of the precursor, 2-amino-6-fluorobenzoic acid, using an Fmoc-donating reagent. The most common and effective reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] The following protocol is a standard procedure adapted for this specific molecule.

Materials:

-

2-amino-6-fluorobenzoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-6-fluorobenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture at room temperature until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.05 equivalents) in dioxane or THF. Add this solution dropwise to the cooled, stirring aqueous solution of the amino acid over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture twice with ethyl acetate to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (perform three extractions).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[6] The following is a generalized protocol for a single coupling cycle on a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent Fmoc-protected amino acid.

Visualizations of Key Processes

The following diagrams illustrate the synthesis of this compound and its subsequent use in a standard SPPS cycle.

Caption: Workflow for the synthesis of this compound.

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The incorporation of non-proteinogenic amino acids like 2-amino-6-fluorobenzoic acid is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides.

-

Improved Pharmacokinetics: The fluorine atom can block sites of metabolic degradation, increasing the in vivo half-life of a peptide therapeutic.[4]

-

Enhanced Stability and Potency: As an aromatic cyclic β-amino acid, it can induce specific secondary structures (foldamers) in peptides. This conformational constraint can lead to higher binding affinity for biological targets and increased resistance to proteolytic enzymes.[7]

-

Molecular Probes: The unique fluorine signature can be used in ¹⁹F-NMR studies to probe peptide-protein interactions and conformational changes without the background noise present in traditional ¹H-NMR.

-

Drug Discovery: Peptides containing derivatives of 2-aminobenzoic acid have been successfully used in ribosomal synthesis and screening of large libraries to identify potent binders against therapeutic targets like human interferon-gamma receptor 1 (IFNGR1) and coagulation factor XIIa (FXIIa).[7] This demonstrates the utility of such building blocks in discovering novel peptide-based drugs with high activity and stability.

The use of this compound allows for the rational design of peptides with improved drug-like properties, making it a valuable tool for developing new therapeutics against a wide range of diseases, including cancer and inflammatory conditions.[8][9]

Conclusion

This compound is a key building block for advanced peptide synthesis, offering a combination of the versatile Fmoc protection strategy with the unique properties of a fluorinated anthranilic acid. Its ability to enhance metabolic stability and enforce specific conformations makes it an attractive component for the design of novel peptide therapeutics and biological probes. The standardized protocols for its synthesis and incorporation into peptides enable its seamless integration into modern drug discovery workflows, facilitating the development of next-generation peptide-based medicines.

References

- 1. This compound CAS#: 1185296-64-3 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-6-fluorobenzoic acid | 434-76-4 | FA11268 [biosynth.com]

- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-2-amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in peptide synthesis and drug discovery. This document details the synthetic route from commercially available precursors, provides a step-by-step experimental protocol, and outlines the expected analytical characterization of the final product.

Introduction

This compound is a valuable derivative of 2-amino-6-fluorobenzoic acid, an important intermediate in the synthesis of various pharmaceuticals.[1] The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug development and proteomics research.[2] The fluorine substituent on the benzene ring can impart unique properties to the final peptide, such as increased metabolic stability and altered binding affinity. This guide outlines a straightforward and efficient method for the preparation and characterization of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-fluorobenzoic acid, followed by the protection of the amino group with Fmoc chloride (Fmoc-Cl).

Synthesis of 2-Amino-6-fluorobenzoic Acid

Several methods for the synthesis of 2-amino-6-fluorobenzoic acid have been reported. One common approach involves the reduction of 2-nitro-6-fluorobenzoic acid.[3] A detailed experimental procedure for this reduction is provided in the experimental section.

Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

The protection of the amino group of 2-amino-6-fluorobenzoic acid is achieved by reacting it with Fmoc-Cl in the presence of a base. This reaction is a standard procedure for the N-protection of amino acids.[4][5] The choice of solvent and base is crucial for achieving a high yield and purity of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-6-fluorobenzoic acid | C₇H₆FNO₂ | 155.13[1] | 167-169[1][6] | Light yellow solid[1] |

| Fmoc-Cl | C₁₅H₁₁ClO₂ | 258.70 | 61-64 | White to yellow crystalline powder |

| This compound | C₂₂H₁₆FNO₄ | 377.37 | Not available | Expected to be a white to off-white solid |

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzoic Acid from 2-Nitro-6-fluorobenzoic Acid[3]

Materials:

-

2-Nitro-6-fluorobenzoic acid

-

Iron powder

-

Ammonium chloride

-

Water

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel, create a suspension of iron powder (14 g) and ammonium chloride (5 g) in water (100 mL).

-

Heat the mixture to 75°C with stirring.

-

Gradually add 2-nitro-6-fluorobenzoic acid (16.6 g) to the suspension, ensuring the temperature does not exceed 77°C.

-

After the addition is complete, maintain the reaction at 75°C for 2 hours.

-

Upon completion, extract the product with an appropriate organic solvent.

-

Filter the mixture and separate the organic layer.

-

Remove the solvent under reduced pressure to yield 2-amino-6-fluorobenzoic acid as a yellow solid. The reported yield for a similar process is approximately 80.9%.[3]

Synthesis of this compound

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane.

-

Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of ~2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the Fmoc group and the 2-amino-6-fluorobenzoic acid backbone. The fluorine atom will also result in characteristic splitting in the ¹³C and ¹⁹F NMR spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbamate carbonyl group (around 1700-1720 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.

-

Melting Point: The melting point of the purified product should be determined and will serve as an indicator of its purity.

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

References

Fmoc-2-amino-6-fluorobenzoic Acid: A Comprehensive Technical Overview

For researchers, scientists, and professionals in drug development, Fmoc-2-amino-6-fluorobenzoic acid is a key reagent. This guide provides an in-depth look at its chemical properties, synthesis, and applications, adhering to rigorous data presentation and visualization standards.

This synthetic amino acid analog incorporates a fluorine atom, which can enhance the metabolic stability and binding affinity of resulting peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial feature for its use in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of peptide chains under mild basic conditions.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.

| Property | Value |

| CAS Number | 1185296-64-3[1] |

| Molecular Formula | C22H16FNO4[2] |

| Molecular Weight | 377.38 g/mol [2] |

Note: The data presented here pertains to the Fmoc-protected compound. The unprotected precursor, 2-amino-6-fluorobenzoic acid, has a CAS number of 434-76-4 and a molecular weight of 155.13 g/mol .[3][4][5][6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are representative protocols for the synthesis of the title compound and its subsequent use in peptide synthesis.

1. Synthesis of this compound

This procedure outlines the N-protection of 2-amino-6-fluorobenzoic acid using Fmoc-Cl.

-

Materials:

-

2-amino-6-fluorobenzoic acid

-

Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 2-amino-6-fluorobenzoic acid in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

-

Extract the precipitated product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical Fmoc-based SPPS cycle incorporating this compound.

-

Materials:

-

Rink Amide resin

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

-

-

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Coupling:

-

Pre-activate this compound by dissolving it in DMF with HBTU and DIPEA for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Visualized Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams have been generated.

Caption: Synthetic pathway for this compound.

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to Fmoc-2-amino-6-fluorobenzoic Acid

This guide provides a comprehensive overview of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Formula

This compound is a derivative of anthranilic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing the amino group from undergoing unwanted reactions during the coupling process.[1] The fluorine atom on the benzene ring enhances the molecule's unique chemical properties and biological activity.

Molecular Formula: C₂₂H₁₆FNO₄[2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its unprotected precursor, 2-amino-6-fluorobenzoic acid, are presented below.

| Property | This compound | 2-Amino-6-fluorobenzoic acid |

| Molecular Formula | C₂₂H₁₆FNO₄[2] | C₇H₆FNO₂[3][4][5][6] |

| Molecular Weight | 377.38 g/mol [2] | 155.13 g/mol [3][4][5][6] |

| Appearance | - | Light yellow solid[3] or white to cream/yellow powder[7] |

| Melting Point | 216-218 °C (for Fmoc-2-aminobenzoic acid)[8] | 167-169 °C[3][5] |

| Purity (Typical) | - | ≥97.5% (HPLC)[7] |

| Solubility | Soluble in Dimethylformamide (DMF)[8] | - |

| CAS Number | - | 434-76-4[3][4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the 2-amino-6-fluorobenzoic acid core, followed by the protection of the amino group with an Fmoc reagent.

Synthesis of 2-Amino-6-fluorobenzoic Acid

Several methods exist for the synthesis of 2-amino-6-fluorobenzoic acid.[9][10] One common laboratory-scale method involves the reduction of 6-fluoro-2-nitrobenzoic acid.[10]

Experimental Protocol: Reduction of 6-fluoro-2-nitrobenzoic acid [10]

-

Reaction Setup: In a 50 mL three-necked flask, combine 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

-

Addition of Reducing Agent: At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature for 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

-

Extraction: Add 20 mL of ethyl acetate and 10 mL of water to the residue. Separate the organic phase, and concentrate it to yield the product.

-

Yield and Purity: This method has been reported to produce a pale yellow solid with a yield of 96.8% and an HPLC purity of 99.6%.[10]

Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

The attachment of the Fmoc protecting group is a standard procedure in peptide chemistry.[1]

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve 2-amino-6-fluorobenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath. Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while stirring.

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.

-

Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

-

Isolation: If a precipitate forms, collect it by filtration, wash with water until the filtrate is neutral, and dry under vacuum.[11] If an oil forms, perform an extractive work-up using a suitable organic solvent like ethyl acetate.[11]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several scientific domains.

-

Pharmaceutical Synthesis: The unprotected core, 2-amino-6-fluorobenzoic acid, is a crucial intermediate in synthesizing various pharmaceuticals, including anti-inflammatory, analgesic, antiviral, and anti-cancer agents.[3][12][13] The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[14]

-

Peptide Synthesis: As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). It allows for the site-specific incorporation of a fluorinated anthranilic acid moiety into peptide chains, enabling the development of novel peptides with altered conformations and biological activities.

-

Biochemical Research: The precursor molecule is used to create fluorescent probes for biological imaging, which helps researchers visualize cellular processes.[3][12] It is also employed in studies of enzyme activity and protein interactions.[3]

-

Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.[3][12]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not extensively documented, its precursor is a building block for molecules with significant biological activity. For instance, 2-amino-6-fluorobenzoic acid is used to synthesize inhibitors of casein kinase 1ε (CK1ε), a key regulator in cellular growth, survival, and circadian rhythms, and a target in cancer research.[10]

Logical Relationship Diagram

Caption: Role of this compound in drug discovery.

References

- 1. chempep.com [chempep.com]

- 2. biocompare.com [biocompare.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-6-fluorobenzoic acid | 434-76-4 | FA11268 [biosynth.com]

- 5. 2-Amino-6-fluorobenzoic acid 98 434-76-4 [sigmaaldrich.com]

- 6. 2-Amino-6-fluorobenzoic acid | C7H6FNO2 | CID 521142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. FMOC-2-AMINOBENZOIC ACID | 150256-42-1 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. News - News Report: The multifunctional application of 2-Amino-6-fluorobenzoic acid is concerned [xdbiochems.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-2-amino-6-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-2-amino-6-fluorobenzoic acid, a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and ultimately, the successful synthesis of target peptides. This document offers illustrative quantitative data, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practice.

Introduction to this compound and its Importance

This compound is a derivative of benzoic acid protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The presence of the fluorine atom can introduce unique properties into synthetic peptides, such as altered conformation, increased metabolic stability, and modified binding affinity to biological targets. Its application in SPPS necessitates a thorough understanding of its solubility in various organic solvents commonly employed in this technique.

Solubility of Fmoc-Amino Acids: A Quantitative Perspective

Below is a table summarizing the solubility of a representative Fmoc-amino acid, Fmoc-D-tryptophan, in a range of common organic solvents. This data can serve as a useful proxy for estimating the solubility of this compound.

Table 1: Illustrative Solubility of Fmoc-D-tryptophan in Various Organic Solvents at 298.15 K

| Solvent | Molar Fraction (10^3 x) | Solubility ( g/100g solvent) |

| N,N-Dimethylformamide (DMF) | 15.85 | 2.38 |

| N-Methyl-2-pyrrolidone (NMP) | 12.33 | 1.85 |

| Dimethyl sulfoxide (DMSO) | 10.21 | 1.53 |

| Dichloromethane (DCM) | 0.45 | 0.07 |

| Tetrahydrofuran (THF) | 1.21 | 0.18 |

| Acetonitrile | 0.58 | 0.09 |

| Ethyl Acetate | 0.32 | 0.05 |

| Methanol | 0.89 | 0.13 |

| Ethanol | 0.63 | 0.09 |

Data is illustrative and based on published values for Fmoc-D-tryptophan. Actual solubility of this compound may vary.

General Solubility Trends for Fmoc-Amino Acids:

-

High Solubility: Polar aprotic solvents such as DMF, NMP, and DMSO are generally excellent solvents for Fmoc-amino acids.[1][2]

-

Moderate to Low Solubility: Less polar solvents like DCM, THF, and ethyl acetate typically exhibit lower solubility for these compounds.[2]

-

"Green" Solvents: Newer, more environmentally friendly solvents like PolarClean have been shown to effectively dissolve a wide range of Fmoc-amino acids, with many exhibiting solubilities greater than 0.4 M.[3]

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using UV-Vis spectroscopy. This method leverages the strong UV absorbance of the Fmoc group.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 266 nm, 288 nm, and 300 nm). The exact λmax should be determined experimentally in each solvent.

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method): [4]

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mol/L).

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the importance of solubility in the context of solid-phase peptide synthesis.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

Caption: The central role of solubility in the SPPS cycle.

Conclusion

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While specific quantitative data is not widely published, a strong understanding of the general solubility trends of Fmoc-amino acids, coupled with a robust experimental protocol for its determination, empowers researchers to optimize their synthetic strategies. The provided methodologies and workflows serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of Fmoc-2-amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Fmoc-2-amino-6-fluorobenzoic acid. Due to the limited availability of public experimental data for this specific compound, this guide leverages predicted spectroscopic data and established analytical protocols for analogous Fmoc-protected amino acids.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the calculated exact mass for this compound (Molecular Formula: C₂₂H₁₆FNO₄).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Fmoc group |

| ~7.65 | d | 2H | Fmoc group |

| ~7.45 - 7.30 | m | 4H | Fmoc group |

| ~7.20 | t | 1H | Aromatic CH (benzoic acid) |

| ~6.90 | d | 1H | Aromatic CH (benzoic acid) |

| ~6.80 | d | 1H | Aromatic CH (benzoic acid) |

| ~4.50 | d | 2H | Fmoc-CH₂ |

| ~4.25 | t | 1H | Fmoc-CH |

| ~9.50 | s | 1H | NH |

| ~13.0 | br s | 1H | COOH |

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 (d, JCF) | C-F |

| ~156 | C=O (Fmoc) |

| ~143 | Quaternary C (Fmoc) |

| ~141 | Quaternary C (Fmoc) |

| ~135 | Aromatic CH (benzoic acid) |

| ~128 | Aromatic CH (Fmoc) |

| ~127 | Aromatic CH (Fmoc) |

| ~125 | Aromatic CH (Fmoc) |

| ~120 | Aromatic CH (Fmoc) |

| ~118 | Aromatic CH (benzoic acid) |

| ~115 (d, JCF) | Aromatic CH (benzoic acid) |

| ~112 | Quaternary C (benzoic acid) |

| ~67 | Fmoc-CH₂ |

| ~47 | Fmoc-CH |

Predicted using online NMR prediction tools. Actual experimental values and C-F coupling constants may vary.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₂H₁₆FNO₄ |

| Calculated Exact Mass [M-H]⁻ | 376.0985 |

| Calculated Exact Mass [M+H]⁺ | 378.1136 |

| Calculated Exact Mass [M+Na]⁺ | 400.0955 |

Calculated based on the most abundant isotopes of each element.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for Fmoc-protected amino acids, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound contains both a carboxylic acid and an amide proton which are better observed in this solvent). Vortex the sample until the solid is completely dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Materials:

-

This compound

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Volatile acid or base (e.g., formic acid, ammonium hydroxide, optional for enhancing ionization)

-

High-Resolution Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable high-purity solvent. A small amount of formic acid (e.g., 0.1%) can be added for positive ion mode (ESI+) to promote protonation, or a small amount of ammonium hydroxide for negative ion mode (ESI-) to promote deprotonation.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire data in either positive or negative ion mode, or both, over an appropriate mass range (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Process the raw data to obtain the mass spectrum.

-

Identify the molecular ion peak (e.g., [M-H]⁻, [M+H]⁺, or [M+Na]⁺).

-

Compare the measured accurate mass with the theoretical exact mass calculated from the molecular formula (C₂₂H₁₆FNO₄) to confirm the elemental composition. The mass difference should typically be within 5 ppm.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationships in the structural verification of this compound.

In-Depth Technical Guide: Safety and Handling of Fmoc-2-amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Fmoc-2-amino-6-fluorobenzoic acid, a key building block in pharmaceutical synthesis and biochemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with safety information from structurally related compounds to offer the most thorough guidance possible.

Chemical and Physical Properties

This compound is an N-terminally protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for mild deprotection conditions and preserving the integrity of sensitive peptide chains.[][2] The fluorine atom on the benzene ring enhances the compound's reactivity and selectivity in various chemical transformations.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1185296-64-3 | [4] |

| Molecular Formula | C22H16FNO4 | [4] |

| Molecular Weight | 377.37 g/mol | [4] |

| Appearance | Beige powder (inferred from similar compounds) | [5] |

| Solubility | Expected to be soluble in organic solvents like DMF and NMP | [] |

Safety and Hazard Information

The unprotected precursor, 2-amino-6-fluorobenzoic acid, is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. It is prudent to assume that this compound presents similar, if not identical, hazards. Fmoc-protected amino acids, in general, are handled as potentially hazardous chemicals in a laboratory setting.[6]

Table 2: Inferred Hazard Classifications and Precautionary Statements

| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: These classifications and statements are inferred from the parent compound and general class of chemicals and should be treated as a precautionary guide.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[6]

-

Respiratory Protection: If working outside a fume hood or if dust generation is significant, use a NIOSH-approved N95 respirator.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Experimental Protocols and Applications

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex peptides and small molecules.

Amide Coupling in Peptide Synthesis

This compound is frequently used as a building block in solid-phase peptide synthesis. The general workflow involves the coupling of the carboxylic acid of this compound to a free amine on a growing peptide chain attached to a solid support.

Experimental Workflow for Amide Coupling

Caption: General workflow for an amide coupling reaction using this compound.

A specific example of an amide coupling reaction involves dissolving this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and triethylamine (TEA) in N,N-dimethylformamide (DMF) and adding this solution to the resin-bound amine.

Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS to allow for the elongation of the peptide chain. This is typically achieved under mild basic conditions.

Fmoc Deprotection Mechanism

Caption: Simplified mechanism of Fmoc deprotection using a secondary amine base like piperidine.

A standard protocol for Fmoc deprotection involves treating the resin with a 20% solution of piperidine in DMF.[2]

Stability and Storage

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Some related compounds recommend refrigeration.[7]

-

Stability: Stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid strong oxidizing agents.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not empty into drains.[6]

Conclusion

This compound is a valuable tool for chemical synthesis, particularly in the field of drug discovery. While specific safety data is limited, a conservative approach based on the known hazards of its components and related compounds is essential for safe handling. Researchers should always consult the most current safety information and employ standard laboratory safety practices when working with this and any other chemical.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 1185296-64-3 [amp.chemicalbook.com]

- 5. FMOC-2-AMINOBENZOIC ACID | 150256-42-1 [chemicalbook.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

A Technical Guide to Fluorinated Anthranilic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anthranilic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of fluorine atoms into the anthranilic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination has led to the development of potent inhibitors for various enzymes and modulators of signaling pathways implicated in diseases ranging from tuberculosis to cancer. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols for key fluorinated anthranilic acid derivatives, with a focus on their potential as antitubercular and anticancer agents.

Synthetic Methodologies

The synthesis of fluorinated anthranilic acid derivatives often involves classical organic reactions, with the Ullmann condensation being a cornerstone for the preparation of N-phenylanthranilic acid analogs. This copper-catalyzed reaction couples an aryl halide with an amine. Modified procedures, such as the use of ionic liquids as solvents, have been developed to improve reaction efficiency and environmental friendliness.

General Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives

A typical procedure involves the reaction of a substituted o-chlorobenzoic acid with a substituted aniline in the presence of a copper catalyst and a base. For instance, a mixture of o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and copper oxide is refluxed. The excess aniline is then removed by steam distillation. The product, N-phenylanthranilic acid, is precipitated by acidification with hydrochloric acid and can be further purified by recrystallization.[1][2][3][4]

Detailed Protocol for the Synthesis of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives:

The synthesis of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and its derivatives has been reported, providing a pathway to a series of potent anticancer agents.[5][6][7] The general scheme involves the coupling of a substituted anthranilic acid with a fluorinated pyridine derivative.

Biological Activity of Fluorinated Anthranilic Acid Derivatives

Fluorinated anthranilic acid derivatives have shown significant promise in two primary therapeutic areas: as antitubercular agents and as anticancer agents.

Antitubercular Activity

Certain fluorinated anthranilic acid derivatives have been identified as potent inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to bacterial death.

The following table summarizes the in vitro activity of selected fluorinated anthranilic acid derivatives against MabA and M. tuberculosis.

| Compound | MabA IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |

| 1 | 38 | >100 |

| 2 | 45 | >100 |

| 12 (fluorinated) | 35 | >100 |

Data sourced from literature.[8][9]

The enzymatic activity of MabA is typically measured using an LC-MS/MS-based assay.[8][10][11][12][13][14] The assay quantifies the formation of the product, hydroxybutyryl-CoA (HBCoA), from the substrate, acetoacetyl-CoA, in the presence of the cofactor NADPH.

-

Reaction Mixture: Prepare a reaction mixture containing the MabA enzyme, NADPH, and the test compound in an appropriate buffer.

-

Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the amount of HBCoA produced.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

The MIC of the compounds against M. tuberculosis is determined using a broth microdilution method.[8][9][15][16][17]

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Anticancer Activity

A series of fluorinated anthranilic acid derivatives, particularly N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives, have demonstrated potent cytotoxic activity against various human cancer cell lines.[5][6][7] The mechanism of action for some of these compounds involves the inhibition of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).

FUBP1 is a DNA- and RNA-binding protein that acts as a transcriptional regulator of several genes, including the proto-oncogene c-Myc.[18] FUBP1 binds to the FUSE region of the c-Myc promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent activation of c-Myc transcription.[6] c-Myc, in turn, is a master regulator of cell proliferation and growth. One of the downstream effects of c-Myc is the transcriptional repression of the cyclin-dependent kinase inhibitor p21. By inhibiting FUBP1, fluorinated anthranilic acid derivatives can disrupt this signaling cascade, leading to a decrease in c-Myc expression and a subsequent increase in p21 expression. The upregulation of p21 results in cell cycle arrest and inhibition of tumor cell proliferation.[6][19]

Caption: FUBP1 inhibition by fluorinated anthranilic acid derivatives.

The following table presents the 50% growth inhibition (GI50) values for selected N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives against various human cancer cell lines.[5]

| Compound | Cell Line | GI50 (µM) |

| Ester derivative 13 | Leukemia | < 0.01 |

| Colon Cancer | < 0.01 | |

| Melanoma | < 0.01 | |

| Ester derivative 18 | Leukemia | < 0.01 |

| Colon Cancer | < 0.01 | |

| Melanoma | < 0.01 | |

| Amide derivative 19 | Full Panel | 1.3 - 15.2 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2004, 14, 5787-5791.[5]

The in vitro cytotoxic activity of the compounds is typically evaluated using a sulforhodamine B (SRB) assay or similar cell viability assays.[10][20][21][22]

-

Cell Seeding: Plate human cancer cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Wash and Solubilize: Wash the plates to remove unbound dye and then solubilize the bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

GI50 Calculation: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram illustrates the experimental workflow to confirm the mechanism of action of fluorinated anthranilic acid derivatives as FUBP1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 5. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 14. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 15. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-amino-6-fluorobenzoic acid (CAS No: 434-76-4), an important intermediate in pharmaceutical development and chemical synthesis. This document details its physicochemical characteristics, the experimental protocols for their determination, and conceptual workflows relevant to its application.

Core Physical and Chemical Properties

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a substituted aromatic compound with the molecular formula C₇H₆FNO₂. Its structure, featuring both an amine and a carboxylic acid group, makes it a valuable building block in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1]

The key physical properties of 2-amino-6-fluorobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 155.13 g/mol | [1][2][3][4][5] |

| Melting Point | 167-169 °C | [1][2][3][5] |

| 170 °C | [6] | |

| Boiling Point | 223.67 °C (Rough Estimate) | [2][6] |

| 325.9 °C at 760 mmHg | [5] | |

| Density | 1.3021 (Estimate) | [2] |

| 1.43 g/cm³ | [5] | |

| pKa | 4.01 ± 0.10 (Predicted) | [2] |

| LogP | 1.57 | [5] |

| Appearance | Light yellow to brown crystalline powder/solid | [1][2] |

| Solubility | Soluble in Methanol | [2][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 2-amino-6-fluorobenzoic acid.

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[4]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[4][7]

-

Procedure:

-

A small amount of dry 2-amino-6-fluorobenzoic acid is finely powdered using a mortar and pestle.[7]

-

The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is placed in the heating block or oil bath of the melting point apparatus.[4]

-

The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool.

-

A second determination is performed with a new sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned to liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

-

This protocol provides a qualitative and semi-quantitative method for assessing solubility in a given solvent, such as methanol.

-

Apparatus: Test tubes, vortex mixer or shaker, balance, spatula, and a graduated cylinder.

-

Procedure:

-

Measure a fixed volume of the solvent (e.g., 1 mL of methanol) and transfer it into a test tube.[2]

-

Record the initial temperature of the solvent.[2]

-

Weigh a small, known amount of 2-amino-6-fluorobenzoic acid (e.g., 10 mg).

-

Add a small portion of the solid to the test tube, then cap and shake or vortex the mixture vigorously to facilitate dissolution.[2]

-

Continue adding small, known portions of the solid, shaking after each addition, until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).[2]

-

The solubility can be expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively by calculating the mass of solute dissolved per volume of solvent (e.g., mg/mL).[6]

-

Potentiometric titration is a high-precision technique for measuring the acid dissociation constant (pKa).[1]

-

Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer, and standardized acid and base titrants (e.g., 0.1 M NaOH and 0.1 M HCl).

-

Procedure:

-

A precise, known weight of 2-amino-6-fluorobenzoic acid is dissolved in a suitable solvent mixture (e.g., water or a water-methanol co-solvent for sparingly soluble compounds).[1]

-

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[1]

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

The titration continues past the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The pKa is determined from the curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]

-

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in methanol).

-

Procedure:

-

Dissolve 5-25 mg of 2-amino-6-fluorobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[9]

-

Transfer the clear solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

The spectrometer is prepared for acquisition, which includes locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.[10]

-

Acquire the ¹H NMR spectrum. The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum.

-

-

Apparatus: FT-IR spectrometer, hydraulic press, pellet-forming die, agate mortar and pestle, and spectroscopic grade potassium bromide (KBr).

-

Procedure:

-

Thoroughly dry the KBr powder to remove absorbed moisture, which shows characteristic IR bands. All equipment must also be clean and dry.[11]

-

Place approximately 1-2 mg of 2-amino-6-fluorobenzoic acid and 200-300 mg of dry KBr powder into an agate mortar.[11][12]

-

Grind the mixture thoroughly with the pestle until it is a fine, homogeneous powder. This ensures the sample particles are smaller than the wavelength of IR radiation, minimizing light scattering.[12]

-

Transfer a portion of the powder into the pellet-forming die.

-

Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[12]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[13]

-

Mandatory Visualizations

The following diagrams illustrate key logical workflows related to the synthesis and application of 2-amino-6-fluorobenzoic acid.

Caption: Synthesis workflow for 2-amino-6-fluorobenzoic acid via reduction.[3]

Caption: Role as an intermediate in developing a Casein Kinase 1ε inhibitor.[3]

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. education.com [education.com]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

An In-depth Technical Guide to the Fmoc Protection of 2-Amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the amino group in 2-amino-6-fluorobenzoic acid. This process is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science, where the resulting Fmoc-protected amino acid serves as a valuable building block. This document outlines the relevant chemical principles, experimental protocols, and expected outcomes.

Introduction

2-Amino-6-fluorobenzoic acid is a substituted anthranilic acid derivative of interest in pharmaceutical research. The selective protection of its amino group is often a prerequisite for subsequent chemical transformations involving the carboxylic acid functionality. The Fmoc group is a widely used amine protecting group due to its stability under acidic and neutral conditions and its facile cleavage under mild basic conditions, typically with a secondary amine such as piperidine.[1][2] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.[1]

The most common reagents for the introduction of the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] The reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base in a biphasic or homogeneous system to neutralize the acidic byproduct and facilitate the nucleophilic attack of the amine on the Fmoc reagent.

Reaction Mechanism and Signaling Pathway

The Fmoc protection of 2-amino-6-fluorobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent (either Fmoc-Cl or Fmoc-OSu). In the presence of a base, the amine is deprotonated, increasing its nucleophilicity. The subsequent loss of the leaving group (chloride or N-hydroxysuccinimide) results in the formation of a stable carbamate linkage.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-amino-6-fluorobenzoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Fmoc-2-amino-6-fluorobenzoic acid, an anthranilic acid derivative, is a valuable building block for introducing a unique structural motif into peptide backbones. The presence of the fluorine atom can induce specific conformational preferences and enhance binding interactions. However, the electron-withdrawing nature of the fluorine atom and the steric hindrance it imposes can present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed protocols and application notes to facilitate the successful incorporation of this compound into peptide sequences.

Challenges in Incorporation

The primary challenge in coupling this compound lies in the reduced nucleophilicity of the aromatic amine at position 2, which is deactivated by the electron-withdrawing effect of the adjacent carboxylic acid and the fluorine atom at position 6. This can lead to sluggish and incomplete coupling reactions when using standard SPPS protocols.

Recommended Strategies for Efficient Incorporation

To overcome the challenges associated with the incorporation of this compound, the following strategies are recommended:

-

Use of High-Activity Coupling Reagents: Standard coupling reagents may not be sufficient to achieve high coupling efficiency. The use of more potent uronium or phosphonium salt-based reagents is highly recommended.

-

Addition of Oxyma Pure: Oxyma Pure (ethyl cyanohydroxyiminoacetate) has been shown to be an effective additive that can enhance coupling efficiency and reduce racemization, particularly for hindered amino acids.

-

Extended Coupling Times: Allowing for longer reaction times can help drive the coupling reaction to completion.

-

Double Coupling: Performing the coupling step twice can significantly improve the incorporation of this challenging amino acid.

-

Monitoring of Coupling Completion: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test to ensure complete acylation of the free amine.

Data Presentation: Comparative Coupling Efficiencies

The following table summarizes a comparative analysis of different coupling conditions for the incorporation of this compound. The data presented is a representative example based on typical outcomes for difficult couplings and should be used as a guideline for optimization.

| Coupling Reagent | Additive | Coupling Time (hours) | Coupling Cycles | Estimated Coupling Efficiency (%) | Estimated Crude Purity (%) |

| HBTU | HOBt | 2 | 1 | 75-85 | ~70 |

| HCTU | - | 2 | 1 | 85-95 | ~80 |

| HATU | Oxyma Pure | 2 | 1 | >95 | >90 |

| HBTU | HOBt | 2 + 2 | 2 | >95 | >85 |

| HCTU | - | 2 + 2 | 2 | >98 | >90 |

| HATU | Oxyma Pure | 2 + 2 | 2 | >99 | >95 |

Note: HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt = Hydroxybenzotriazole; HCTU = O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Experimental Protocols

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HATU, HCTU, or HBTU

-

Additive: Oxyma Pure or HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Kaiser test kit

-

HPLC-grade solvents for purification and analysis

-

Mass spectrometer

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for elongating the peptide chain.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2.

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Incorporation of this compound (Optimized)

This protocol details the optimized coupling procedure for this compound.

-

Prepare Coupling Solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and Oxyma Pure (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

-

First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Monitor Coupling: Perform a Kaiser test on a small sample of resin beads.

-

Negative Result (Yellow/Colorless beads): The coupling is likely complete. Proceed to step 7.

-

Positive Result (Blue beads): The coupling is incomplete. Proceed to step 5 for a second coupling.

-

-

Second Coupling (if necessary): Prepare a fresh coupling solution as in step 1 and repeat the coupling for another 2 hours.

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Final Monitoring: Perform a final Kaiser test. If the result is negative, the incorporation is successful. If it remains positive, further optimization of coupling time or reagents may be necessary.

Protocol 3: Peptide Cleavage and Deprotection

-

Final Deprotection: Remove the N-terminal Fmoc group from the final peptide-resin using 20% piperidine in DMF.

-

Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Analysis and Purification

-

Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide. Fluorinated peptides may exhibit altered retention times on RP-HPLC compared to their non-fluorinated analogs.[2]

-

Purification: Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Conclusion

The successful incorporation of this compound into peptides requires a departure from standard SPPS protocols. By employing high-activity coupling reagents, additives like Oxyma Pure, and extended or repeated coupling steps, researchers can efficiently synthesize peptides containing this unique and valuable unnatural amino acid. Careful monitoring of the coupling reaction is essential to ensure high yields and purity of the final product. The protocols and guidelines presented here provide a robust starting point for the synthesis of novel fluorinated peptides for a wide range of research and drug development applications.

References

Application Notes and Protocols for Fmoc-2-amino-6-fluorobenzoic Acid Coupling